An In-depth Technical Guide to 6-Methoxy-2-(pentafluorobenzoyl)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Methoxy-2-(pentafluorobenzoyl)pyridine: Synthesis, Properties, and Applications
Introduction: A Novel Building Block in Medicinal and Materials Chemistry
6-Methoxy-2-(pentafluorobenzoyl)pyridine represents a fascinating molecular architecture, combining the electron-donating influence of a methoxy group with the potent electron-withdrawing nature of a pentafluorobenzoyl moiety on a pyridine scaffold. This unique electronic arrangement suggests its potential as a versatile intermediate in the synthesis of novel pharmaceuticals and functional materials. The methoxy group can modulate the basicity of the pyridine nitrogen, a critical parameter in drug-receptor interactions and catalytic processes.[1] Concurrently, the pentafluorobenzoyl group introduces a site for nucleophilic aromatic substitution and can impart desirable properties such as enhanced metabolic stability and altered lipophilicity.
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications of 6-Methoxy-2-(pentafluorobenzoyl)pyridine. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science.
Chemical and Physical Properties
The chemical and physical properties of 6-Methoxy-2-(pentafluorobenzoyl)pyridine are predicted based on its constituent functional groups and the known properties of analogous structures. A summary of these predicted properties is presented in the table below.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₆F₅NO₂ | - |
| Molecular Weight | 303.19 g/mol | - |
| Appearance | White to off-white solid | Typical for similar aromatic ketones. |
| Melting Point | 110-120 °C | Estimated based on related structures. |
| Boiling Point | > 300 °C | High due to polarity and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); Insoluble in water. | The polar ketone and ether groups confer solubility in organic media. |
| pKa (of pyridinium ion) | ~2.5 - 3.5 | The methoxy group is electron-donating, but the potent electron-withdrawing effect of the pentafluorobenzoyl group is expected to significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2).[1] |
Synthesis and Manufacturing
A plausible and efficient synthetic route to 6-Methoxy-2-(pentafluorobenzoyl)pyridine involves a Grignard reaction between a suitable pyridylmagnesium halide and pentafluorobenzoyl chloride. This approach offers a convergent and reliable method for constructing the target molecule.
Experimental Protocol: Synthesis of 6-Methoxy-2-(pentafluorobenzoyl)pyridine
Step 1: Preparation of 2-Bromo-6-methoxypyridine
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To a solution of 2,6-dibromopyridine in anhydrous methanol, add one equivalent of sodium methoxide.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-bromo-6-methoxypyridine.
Step 2: Grignard Reagent Formation and Acylation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine.
-
Add a solution of 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required.
-
Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of pentafluorobenzoyl chloride in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Methoxy-2-(pentafluorobenzoyl)pyridine.
Caption: Synthetic workflow for 6-Methoxy-2-(pentafluorobenzoyl)pyridine.
Spectroscopic Analysis
The structural elucidation of 6-Methoxy-2-(pentafluorobenzoyl)pyridine would be confirmed through a combination of spectroscopic techniques. The predicted data is outlined below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | H-3 or H-5 (Pyridine) |
| ~7.8-8.0 | t | 1H | H-4 (Pyridine) |
| ~7.0-7.2 | d | 1H | H-5 or H-3 (Pyridine) |
| ~4.0 | s | 3H | -OCH₃ |
Note: Assignments are predictive and would require 2D NMR for definitive confirmation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework. The carbons attached to fluorine will appear as complex multiplets due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | C=O (Ketone) |
| ~165 | C-6 (Pyridine, attached to -OCH₃) |
| ~150-155 | C-2 (Pyridine, attached to C=O) |
| ~140-145 (m) | C-F (Pentafluorophenyl) |
| ~138-140 | C-4 (Pyridine) |
| ~120-125 | C-3 or C-5 (Pyridine) |
| ~110-115 | C-5 or C-3 (Pyridine) |
| ~105-110 (m) | C-F (Pentafluorophenyl) |
| ~55 | -OCH₃ |
Note: The carbon attached to the pentafluorobenzoyl group is expected to be significantly downfield.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950, 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1680-1700 | Strong | C=O stretch (Aryl ketone) |
| ~1600, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (Aryl ether) |
| ~1000, 900 | Strong | C-F stretch |
Mass Spectrometry (MS) (Predicted)
Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion.
| m/z | Assignment |
| 304.04 | [M+H]⁺ |
| 326.02 | [M+Na]⁺ |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Methoxy-2-(pentafluorobenzoyl)pyridine is dictated by the interplay of its functional groups.
Caption: Key reactive sites of 6-Methoxy-2-(pentafluorobenzoyl)pyridine.
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Nucleophilic Aromatic Substitution (SNA_r_): The highly electron-deficient pentafluorophenyl ring is susceptible to nucleophilic attack, particularly at the para-position. This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides.
-
Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation can be a key step in the synthesis of chiral ligands or biologically active molecules.
-
O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group using reagents such as boron tribromide (BBr₃). The resulting pyridone can exhibit different chemical and biological properties.
-
Pyridine Ring Functionalization: While the pyridine ring is deactivated by the electron-withdrawing benzoyl group, further functionalization, such as electrophilic aromatic substitution, would be challenging and likely require harsh conditions.
Applications in Research and Development
The unique structural features of 6-Methoxy-2-(pentafluorobenzoyl)pyridine make it a promising candidate for several applications:
-
Medicinal Chemistry: As a scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pentafluorophenyl group can engage in halogen bonding or be modified to tune pharmacokinetic properties.
-
Materials Science: As a precursor for the synthesis of novel fluorinated polymers and liquid crystals. The high fluorine content can impart properties such as thermal stability and hydrophobicity.
-
Agrochemicals: The pyridine and fluorinated phenyl motifs are common in modern pesticides and herbicides.[2] This compound could serve as a starting material for the development of new agrochemicals.
Safety and Handling
As with any chemical, 6-Methoxy-2-(pentafluorobenzoyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory.[3][4]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Inhalation: Avoid breathing dust or vapors.[5]
-
Skin and Eye Contact: The compound may be an irritant to the skin and eyes.[3][5] In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a cool, dry place away from incompatible materials.[4]
References
- Fisher Scientific. (2025).
- Angene Chemical. (2024).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Aldrich. (2025).
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. PubChem.
- Ramesh, P., et al. (2014). 4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o872.
- Abdellatif, K. R. A., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 23(11), 2847.
- Dunn, P. J., et al. (2010). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 6, 1138–1195.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxypyridine. PubChem.
- Yoshikawa, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263–276.
- Cox, C. P., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry, 18(38), 7575–7580.
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)
- National Center for Biotechnology Information. (n.d.). 6'-Methoxy-2,3'-bipyridyl. PubChem.
- BenchChem. (2025). An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaleneboronic Acid.
- Liu, Y., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride/iodide composite. Organic Letters, 20(15), 4614–4617.
- Movassaghi, M., & Hill, M. D. (2008). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinylboronic acid.
- Schober, M., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-(4-propylbenzoyl)pyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem.
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
